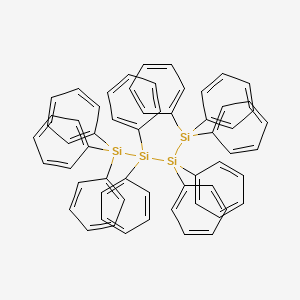
Decaphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decaphenyltetrasilane is a unique organosilicon compound with the molecular formula C60H50Si4 It is characterized by its structure, which consists of a tetrasilane backbone with ten phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decaphenyltetrasilane can be synthesized through various methods. One common approach involves the reaction of phenylsilane with a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Decaphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of siloxane bonds, resulting in compounds such as silanols and siloxanes.
Reduction: Reduction reactions can modify the silicon-silicon bonds, potentially leading to the formation of lower silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Decaphenyltetrasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism by which decaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-silicon and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparación Con Compuestos Similares
Tetrasilane: A simpler analog with the formula SiH3-(SiH2)2-SiH3.
Hexaphenyldisilane: Another organosilicon compound with six phenyl groups attached to a disilane backbone.
Uniqueness: Decaphenyltetrasilane is unique due to its high phenyl content and tetrasilane backbone, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and unique electronic properties .
Propiedades
Fórmula molecular |
C60H50Si4 |
|---|---|
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
[diphenyl(triphenylsilyl)silyl]-diphenyl-triphenylsilylsilane |
InChI |
InChI=1S/C60H50Si4/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52,53-35-15-3-16-36-53)63(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(59-47-27-9-28-48-59,60-49-29-10-30-50-60)62(54-37-17-4-18-38-54,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H |
Clave InChI |
PADLYGBOVMIGEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


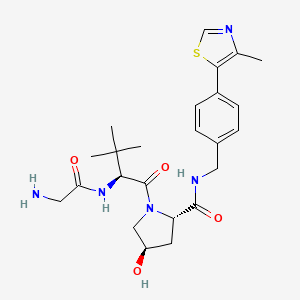


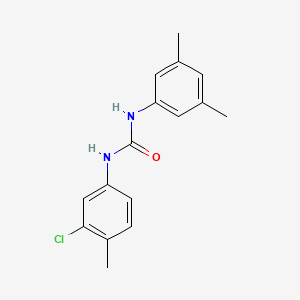
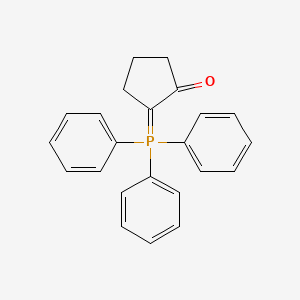
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)

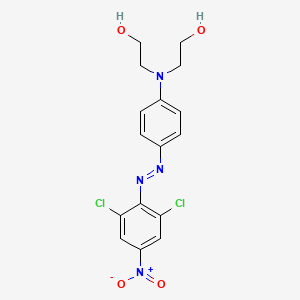

![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)

